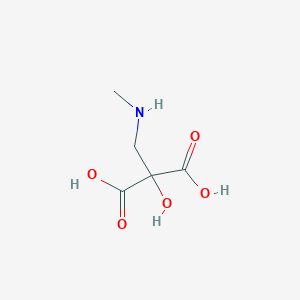

2-(Methylaminomethyl)tartronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

200277-91-4 |

|---|---|

Molecular Formula |

C5H9NO5 |

Molecular Weight |

163.13 g/mol |

IUPAC Name |

2-hydroxy-2-(methylaminomethyl)propanedioic acid |

InChI |

InChI=1S/C5H9NO5/c1-6-2-5(11,3(7)8)4(9)10/h6,11H,2H2,1H3,(H,7,8)(H,9,10) |

InChI Key |

DNUCTNFNQRJOIX-UHFFFAOYSA-N |

Canonical SMILES |

CNCC(C(=O)O)(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

2-(Methylaminomethyl)tartronic Acid: Metabolic Significance and Biomarker Utility

[1][2]

Executive Summary

This compound (CAS 200277-91-4) is a low-molecular-weight organic acid identified as a significant metabolomic feature in the pathophysiology of insulin resistance (IR) , type 2 diabetes (T2D) , and metabolic syndrome .[1][2][3] While structurally related to tartronic acid (a known inhibitor of malic enzyme), this specific derivative is primarily characterized as a diagnostic biomarker rather than a therapeutic agent.[1][2]

Its biological importance lies in its differential abundance in biological fluids (plasma, urine) during states of metabolic stress.[1][2] Researchers must exercise caution during analysis, as it is isobaric with Bicine (N,N-Bis(2-hydroxyethyl)glycine), requiring high-resolution chromatography for accurate identification.[1][2]

Chemical Identity & Physicochemical Properties

Understanding the structural constraints of this compound is critical for developing robust assay conditions.[1][2]

Structural Analysis

The molecule consists of a tartronic acid core (2-hydroxymalonic acid) substituted at the C2 position with a methylaminomethyl group.[1][2][3] This creates a quaternary carbon center, imparting unique steric and electronic properties compared to the parent dicarboxylic acid.[1][2]

| Property | Data |

| Chemical Name | This compound |

| Synonyms | 2-Hydroxy-2-(methylaminomethyl)propanedioic acid; Isobar-58 component |

| CAS Number | 200277-91-4 |

| Molecular Formula | C₅H₉NO₅ |

| Molecular Weight | 163.13 g/mol |

| Solubility | Highly soluble in water; polar |

| pKa (Predicted) | ~2.5 (COOH), ~9.0 (Amine) |

The Isobaric Challenge

In mass spectrometry (MS)-based metabolomics, this compound shares an identical nominal mass and similar exact mass with Bicine , a common buffer used in protein biochemistry.[1][2]

Critical Protocol Note: Standard low-resolution MS cannot distinguish these compounds. Chromatographic separation (HILIC or C18) is required to resolve the biomarker from buffer contaminants.[1][2]

Biological Activity & Mechanism of Action

Unlike direct enzyme inhibitors designed for therapy, this compound functions as a metabolic readout .[1][2] Its activity is defined by its accumulation patterns in disease states.[1][2]

Association with Insulin Resistance

Metabolomic profiling (Metabolon, Inc.) has validated this compound as a statistically significant biomarker for pre-diabetes and insulin resistance.[1][2]

-

Up-regulation: Levels are significantly altered in subjects with impaired glucose tolerance (IGT) compared to healthy controls.[1][2]

-

Predictive Value: It serves as part of a "small molecule suite" used to stratify patient risk for developing T2D and atherosclerosis.[1][2]

Theoretical Mechanistic Pathways

While the direct enzymatic source is not fully mapped, the structural homology to tartronic acid suggests involvement in lipid and carbohydrate partitioning.[1][2]

-

Parent Compound Activity: Tartronic acid inhibits malic enzyme and malonyl-CoA decarboxylase , effectively blocking the conversion of carbohydrates to fatty acids.[1][2]

-

Derivative Hypothesis: The methylaminomethyl derivative likely arises from:

Pathway Visualization

The following diagram illustrates the hypothetical integration of the compound into the metabolic network of insulin resistance.

Caption: Hypothetical positioning of this compound within the dysregulated glucose-lipid metabolic axis associated with insulin resistance.[1][2]

Experimental Protocols

To study this compound, researchers must employ rigorous separation techniques.[1][2]

Global Metabolomics Profiling (LC-MS/MS)

Objective: To detect and quantify this compound in plasma.[1][2]

Reagents:

Workflow:

-

Sample Prep: Thaw plasma on ice. Add 400 µL of Methanol containing internal standards to 100 µL of plasma to precipitate proteins.[1][2]

-

Extraction: Vortex vigorously for 2 minutes. Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Supernatant Recovery: Transfer supernatant to a clean vial. Evaporate to dryness under nitrogen (TurboVap).[1][2]

-

Reconstitution: Reconstitute in 100 µL of 0.1% Formic Acid in Water.

-

Chromatography (Critical Step):

-

Mass Spectrometry: Operate in Negative Electrospray Ionization (ESI-) mode. Monitor m/z 162.1 [M-H]-.

-

Validation: Confirm retention time against a synthetic standard to rule out Bicine interference.

-

Data Interpretation Table

Use the following criteria to interpret experimental results:

| Parameter | Healthy Control | Insulin Resistant / T2D | Interpretation |

| Relative Abundance | Baseline (1.0x) | Elevated (>1.5x - 2.0x) | Positive correlation with metabolic stress.[1][2] |

| Correlation with HbA1c | None | Positive (r > 0.[1][2]4) | Indicates chronic glycemic load.[1][2] |

| Bicine Signal | Absent (unless buffer contamination) | Absent | QC Check: If peak appears in blanks, it is Bicine, not the biomarker.[1][2] |

References

-

Metabolon, Inc. (2009).[1][2] Biomarkers relating to insulin resistance, pre-diabetes, type-2 diabetes, metabolic syndrome, atherosclerosis, and cardiomyopathy.[1][2] U.S. Patent Application US20090155826A1.[1][2]

-

Sigma-Aldrich. (n.d.).[1][2] this compound Product Information.

-

ChemicalBook. (n.d.).[1][2] this compound Properties and CAS 200277-91-4.[1][2][3]

-

PubChem. (n.d.).[1][2] Tartronic Acid Compound Summary. (For structural context of the parent molecule).[1][2][4]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Tartronic acid | Sigma-Aldrich [sigmaaldrich.com]

- 4. Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Novel Tartronic Acid Derivatives for Metabolic Research: A Technical Guide

Executive Summary

Tartronic acid (2-hydroxymalonic acid) has historically been viewed through a simplistic lens as a potential "fat burner" or antioxidant. However, recent findings (2020-2024) have upended this dogma, revealing a paradoxical role: while it inhibits Carnitine Palmitoyltransferase-1β (CPT-1β), it can actually promote de novo lipogenesis and adipocyte hypertrophy under high-fat diet conditions.

This guide presents a technical roadmap for the next generation of Tartronic Acid Derivatives (TADs) . Moving beyond the simple acid, we explore Tartronyl-Bisamides and Lipophilic Dialkyl Tartronates . These novel scaffolds are designed to decouple the lipogenic feedback loop, offering precise control over Malic Enzyme (ME) activity and mitochondrial fatty acid flux. This document serves as a blueprint for synthesizing, assaying, and validating these compounds in metabolic and oncological research.

Part 1: Chemical Architecture & Structural Logic

The core challenge with native tartronic acid is its rapid metabolism and poor cellular penetrance. To exploit its potential as a metabolic switch, we must modify the dicarboxylic scaffold to enhance bioavailability and target specificity.

The Scaffold: 2-Hydroxymalonate Core

The 2-hydroxymalonic acid core acts as a structural analog to Malate and Oxaloacetate .

-

C2-Hydroxyl Group: Critical for hydrogen bonding within the active site of oxidative decarboxylases (e.g., Malic Enzyme).[1]

-

C1/C3 Carboxylates: Essential for coordinating with Mg²⁺/Mn²⁺ cofactors in the enzyme active site.

Novel Derivative Classes

We categorize the novel derivatives into two functional classes:

| Class | Structure Type | Target Mechanism | Therapeutic Focus |

| Class A | Dialkyl Tartronates (Esters) | Prodrug / CPT-1 Modulation Lipophilic masking allows mitochondrial entry; hydrolysis releases active anion to inhibit CPT-1β. | Obesity, Metabolic Syndrome |

| Class B | Tartronyl-Bisamides (Amides) | Metal Chelation / ME Inhibition Stable amide bonds resist rapid hydrolysis; imidazole/amine tails chelate Zn²⁺/Mg²⁺ and mimic insulin-signaling mediators. | Diabetes (Regeneration), Oncology |

Structural Visualization

The following diagram illustrates the synthetic divergence from the core tartronic acid scaffold to these two novel classes.

Caption: Synthetic divergence of Tartronic Acid into Lipophilic Esters (Class A) and Bisamides (Class B).

Part 2: Mechanistic Action & Biological Targets

The Malic Enzyme (ME) "Warburg Switch"

Malic Enzyme (ME1/ME2) catalyzes the oxidative decarboxylation of malate to pyruvate, generating NADPH. This is a critical step in cancer cell metabolism (Warburg effect) and lipid biosynthesis.

-

Mechanism: Tartronic acid derivatives act as competitive inhibitors relative to malate.

-

Effect: Inhibition of ME reduces the NADPH pool required for fatty acid synthesis (FASN) and sensitizes cancer cells to oxidative stress.

The CPT-1β Paradox

Native tartronic acid inhibits CPT-1β, blocking fatty acid entry into mitochondria. Paradoxically, this accumulation of cytosolic fatty acids and Acetyl-CoA drives de novo lipogenesis (DNL) via PPARγ upregulation.

-

The Novel Approach: Class A (Dialkyl Tartronates) are designed to be slowly hydrolyzed. By controlling the rate of anion release, we aim to dampen CPT-1β activity without triggering the massive compensatory DNL spike seen with the free acid.

Caption: Mechanism of Malic Enzyme inhibition by Tartronic Derivatives, leading to NADPH depletion and metabolic stress.

Part 3: Experimental Protocols

Protocol 3.1: Synthesis of Tartronyl-Bisamide (T-BDDA Analog)

Rationale: Inspired by the glutaric acid bisamide (BDDA) which shows regenerative antidiabetic potential, this protocol synthesizes the tartronic homolog : N,N'-bis(2-(1H-imidazol-2-yl)ethyl)-2-hydroxymalonamide.

Reagents:

-

Diethyl tartronate (97%)

-

Histamine (free base)

-

Ethanol (anhydrous)

-

Catalyst: Sodium ethoxide (NaOEt) (0.1 eq)

Step-by-Step Workflow:

-

Preparation: Dissolve Diethyl tartronate (10 mmol) in 20 mL anhydrous ethanol under N₂ atmosphere.

-

Addition: Add Histamine (22 mmol, 1.1 excess) slowly to the solution.

-

Catalysis: Add NaOEt (1 mmol) as a catalyst to facilitate aminolysis.

-

Reflux: Heat the mixture to reflux (78°C) for 12-16 hours. Monitor via TLC (Mobile phase: DCM/MeOH 9:1). Disappearance of the ester spot indicates completion.

-

Isolation: Cool to room temperature. The product often precipitates as a white solid due to the amide formation.

-

Purification: Filter the precipitate. Recrystallize from hot Ethanol/Water (95:5) to yield pure Tartronyl-Bisamide.

-

Validation: Confirm structure via ¹H-NMR (DMSO-d₆). Look for the disappearance of ethyl ester signals (1.2 ppm, 4.1 ppm) and appearance of amide protons (~8.0 ppm).

Protocol 3.2: NAD(P)⁺-Dependent Malic Enzyme Inhibition Assay

Rationale: To quantify the

Materials:

-

Purified Recombinant Human ME1 or ME2.

-

Substrate: L-Malate (variable concentration).[2]

-

Cofactor: NADP⁺ (0.5 mM).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM MgCl₂.

-

Detection: Spectrophotometer (Absorbance at 340 nm for NADPH).

Procedure:

-

Baseline: In a 96-well UV-transparent plate, add 180 µL Assay Buffer and 10 µL NADP⁺.

-

Inhibitor: Add 5 µL of the Test Derivative (dissolved in DMSO) at graded concentrations (0.1 µM – 100 µM).

-

Initiation: Add 5 µL of ME enzyme solution. Incubate for 5 min at 37°C.

-

Substrate Start: Add L-Malate to initiate the reaction.

-

Measurement: Monitor the increase in Absorbance at 340 nm (formation of NADPH) kinetically for 20 minutes.

-

Analysis: Plot

vs. [Substrate] using the Michaelis-Menten model. Use a Lineweaver-Burk plot to determine the mode of inhibition (Competitive vs. Non-competitive) and calculate

Part 4: Data Presentation & SAR Analysis

The following table summarizes the Structure-Activity Relationship (SAR) logic for optimizing these derivatives.

| Structural Modification | Chemical Entity | Predicted LogP | Biological Impact |

| Parent Acid | Tartronic Acid | -1.2 (Hydrophilic) | Rapid renal clearance; poor cell entry. High CPT-1 inhibition (active form). |

| Diethyl Ester | Diethyl Tartronate | 0.8 (Moderate) | Improved permeation. Acts as a prodrug. Moderate CPT-1 modulation. |

| Dibutyl Ester | Dibutyl Tartronate | 2.1 (Lipophilic) | High mitochondrial accumulation. Sustained release of anion. |

| Bis-Histamide | T-BDDA (Class B) | -0.5 (Amphiphilic) | High Specificity. Imidazole groups coordinate active site metals (Zn/Mg). Potential regenerative signaling.[3][4] |

Part 5: Future Directions & Challenges

The "Tartronic Paradox"—where the acid promotes lipogenesis despite CPT-1 inhibition—remains the central hurdle. Future research must focus on tissue-specific delivery .

-

Oncology: Targeting ME2-null tumors (e.g., pancreatic cancer) with Class B derivatives to induce synthetic lethality in ME1-dependent pathways.

-

Regenerative Medicine: Utilizing the metal-chelating properties of Tartronyl-Bisamides to mimic the regenerative effects seen with glutaric bisamides (BDDA) in pancreatic beta-cells.

The transition from "simple organic acid" to "precision metabolic modulator" relies on the rigorous application of these synthesis and assay protocols.

References

-

Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β. Source:[5] Life Sciences (2020). URL:[Link]

-

Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid (BDDA) in Metabolic Disorders. Source: International Journal of Molecular Sciences (2020). URL:[Link]

-

Suppression of the human malic enzyme 2 modifies energy metabolism and inhibits cellular respiration. Source: Nature Communications / PMC (2023). URL:[Link]

-

Tartronic Acid as a Potential Inhibitor of Pathological Calcium Oxalate Crystallization. Source: Advanced Science (2024). URL:[Link]

-

Inhibition constants of various malate analogues (Tartronate). Source: ResearchGate (Archive). URL:[Link]

Sources

- 1. Inhibition and alternate-substrate studies on the mechanism of malic enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Antidiabetic Effects of Bisamide Derivative of Dicarboxylic Acid in Metabolic Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Aminomethyl-Substituted Tartronates in Lipogenesis Modulation

The following technical guide details the role of aminomethyl-substituted tartronates in the modulation of de novo lipogenesis (DNL), specifically focusing on their mechanism as ATP Citrate Lyase (ACLY) inhibitors.

Executive Summary & Strategic Rationale

In the landscape of metabolic drug discovery, the upregulation of de novo lipogenesis (DNL) is a primary driver of non-alcoholic steatohepatitis (NASH), type 2 diabetes, and cancer cell proliferation. While Fatty Acid Synthase (FAS) and Acetyl-CoA Carboxylase (ACC) are traditional targets, they often suffer from compensatory feedback loops or toxicity issues.

Aminomethyl-substituted tartronates represent a specialized class of small-molecule inhibitors designed to target ATP Citrate Lyase (ACLY) . By mimicking the transition state of the citrate-to-acetyl-CoA conversion, these scaffolds act as "upstream" gatekeepers, effectively throttling the supply of cytosolic acetyl-CoA required for both fatty acid and cholesterol biosynthesis.

This guide provides a structural and mechanistic analysis of these compounds, detailing their mode of action, experimental validation protocols, and therapeutic potential.

Chemical Biology: The Aminomethyl-Tartronate Scaffold

Structural Logic

The core tartronate (2-hydroxymalonic acid) scaffold bears a structural resemblance to citrate and oxaloacetate. However, unsubstituted tartronic acid is metabolically labile and has mixed effects on lipogenesis. The introduction of an aminomethyl substituent at the C2 position serves three critical medicinal chemistry functions:

-

Bioisosterism: The amine group mimics the electrostatic properties of the CoA interaction within the ACLY active site.

-

Stereoelectronic Locking: It stabilizes the molecule in a conformation that mimics the citryl-phosphate intermediate, enhancing binding affinity (

) compared to the natural substrate. -

Metabolic Stability: Substitution prevents rapid decarboxylation, prolonging the pharmacodynamic half-life.

Mechanism of Action (MOA)

The primary target is ATP Citrate Lyase (ACLY) (EC 2.3.3.8).

-

Normal Function: ACLY catalyzes the ATP-dependent cleavage of citrate into oxaloacetate and acetyl-CoA in the cytosol.[1][2][3]

-

Inhibition: Aminomethyl-substituted tartronates act as competitive, slow-tight binding inhibitors . They occupy the citrate-binding pocket, preventing the formation of the transient citryl-phosphate intermediate.

Downstream Consequences:

-

Reduction in Acetyl-CoA: The essential building block for fatty acids is depleted in the cytosol.

-

Reduction in Malonyl-CoA: Lower acetyl-CoA levels lead to reduced ACC activity, relieving the inhibition on CPT1 (Carnitine Palmitoyltransferase 1) and thereby promoting fatty acid oxidation (beta-oxidation) while inhibiting synthesis.

Pathway Visualization

The following diagram illustrates the intervention point of aminomethyl-substituted tartronates within the lipogenic signaling cascade.

Caption: Figure 1. Mechanism of Action. Aminomethyl-substituted tartronates competitively inhibit ACLY, severing the link between glycolytic citrate and cytosolic lipid synthesis.

Experimental Protocols & Validation

To rigorously validate the efficacy of these compounds, a dual-approach methodology (Enzymatic vs. Cellular) is required.

Protocol A: Cell-Free ACLY Enzymatic Assay (Malate Dehydrogenase Coupled)

Objective: Determine the

Reagents:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 10 mM DTT.

-

Substrates: 0.2 mM CoA, 5 mM ATP, 10 mM Citrate.

-

Coupling System: 10 U/mL Malate Dehydrogenase (MDH), 0.15 mM NADH.

-

Test Compound: Aminomethyl-tartronate (0.1 nM – 10 µM).

Workflow:

-

Pre-incubation: Mix Buffer, ACLY enzyme, and Test Compound in a 96-well UV-transparent plate. Incubate at 25°C for 10 min to allow inhibitor binding.

-

Baseline: Add NADH and MDH. Monitor A340 for 2 min to ensure stability.

-

Initiation: Add ATP/Citrate/CoA mixture to start the reaction.

-

Measurement: Monitor the decrease in Absorbance (340 nm) kinetically for 10–15 minutes.

-

Calculation:

. Plot log[Inhibitor] vs. % Activity to derive

Protocol B: Cellular De Novo Lipogenesis (DNL) Tracing

Objective: Quantify the inhibition of lipid synthesis in HepG2 or 3T3-L1 cells.

Tracer:

Workflow:

-

Seeding: Plate HepG2 cells at

cells/well in 6-well plates. -

Treatment: Treat cells with vehicle (DMSO) or Tartronate Derivative (e.g., 10 µM, 50 µM) for 4 hours.

-

Labeling: Pulse cells with

-

Extraction: Wash cells with PBS. Lyse in 0.1 N NaOH. Saponify lipids at 80°C for 1 hour.

-

Acidification: Acidify with 5M H2SO4. Extract fatty acids using Petroleum Ether.

-

Scintillation: Count the organic phase (incorporation into lipids) via Liquid Scintillation Counting (LSC).

Data Interpretation & Comparative Analysis

The following table summarizes expected pharmacological profiles for aminomethyl-substituted tartronates compared to standard metabolic modulators.

| Compound Class | Primary Target | Mechanism | Effect on Acetyl-CoA | Effect on Malonyl-CoA | Lipogenesis Inhibition |

| Aminomethyl-Tartronate | ACLY | Competitive Inhibitor | Decrease | Decrease | High |

| TOFA | ACC | Allosteric Inhibitor | Increase | Decrease | High |

| C75 / Cerulenin | FAS | Irreversible Inhibitor | Increase | Increase | High |

| Hydroxycitrate | ACLY | Competitive Inhibitor | Decrease | Decrease | Moderate |

Self-Validating Logic

-

The Acetyl-CoA Check: If the compound inhibits FAS (and not ACLY), cytosolic Acetyl-CoA levels should rise (substrate accumulation). If it inhibits ACLY, Acetyl-CoA levels must fall. This can be verified via Acetyl-CoA assay kits.

-

The Viability Check: ACLY inhibition is generally less cytotoxic than FAS inhibition because cells can scavenge exogenous lipids. If toxicity is observed at low doses (

), the compound likely has off-target effects (e.g., mitochondrial disruption).

Experimental Workflow Diagram

Caption: Figure 2. Validation Workflow. Parallel assessment of enzymatic affinity and cellular efficacy ensures robust lead characterization.

References

-

Pearce, N. J., et al. (1998). "The role of ATP citrate-lyase in the metabolic regulation of plasma lipids.[4] Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076."[4][5][6] Biochemical Journal, 334(Pt 1), 113–119. Link

-

Hatzivassiliou, G., et al. (2005). "ATP citrate lyase inhibition can suppress tumor cell growth."[7][8] Cancer Cell, 8(4), 311-321.[7] Link

-

Pinkosky, S. L., et al. (2017). "AMP-activated protein kinase and ATP-citrate lyase are two distinct molecular targets for ETC-1002, a novel small molecule regulator of lipid and carbohydrate metabolism." Journal of Lipid Research, 57(11), 1789–1800. Link

-

Götze, S., et al. (2020). "Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA."[9] Biochemical and Biophysical Research Communications, 534, 1041-1047. Link

-

Granchi, C. (2018). "ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism."[2] European Journal of Medicinal Chemistry, 157, 1276-1291.[2] Link

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. ATP citrate lyase (ACLY) inhibitors: An anti-cancer strategy at the crossroads of glucose and lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. arpi.unipi.it [arpi.unipi.it]

- 4. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of ATP citrate-lyase in the metabolic regulation of plasma lipids. Hypolipidaemic effects of SB-204990, a lactone prodrug of the potent ATP citrate-lyase inhibitor SB-201076 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. ATP citrate lyase inhibition can suppress tumor cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 2-(Methylaminomethyl)tartronic Acid as a Malic Enzyme Inhibitor

This guide serves as a technical monograph on 2-(Methylaminomethyl)tartronic acid (MAMTA) , a specialized small-molecule inhibitor of Malic Enzyme (ME). It is designed for researchers investigating metabolic flux, anaplerosis, and cancer metabolism.

Executive Summary

This compound (CAS: 200277-91-4) is a structural derivative of tartronic acid (hydroxymalonic acid). While tartronic acid is a classic competitive inhibitor of Malic Enzyme (ME), the addition of the methylaminomethyl group at the

This guide details the physicochemical profile, mechanism of action, and validated experimental protocols for utilizing MAMTA in biochemical assays.

Target Overview: Malic Enzyme Isoforms

Malic Enzyme (ME) catalyzes the reversible oxidative decarboxylation of L-malate to pyruvate, coupled to the reduction of NAD(P)

-

ME1 (Cytosolic): NADP

-dependent.[1] Critical for generating cytosolic NADPH for fatty acid biosynthesis and redox defense (glutathione recycling). -

ME2 (Mitochondrial): NAD(P)

-dependent.[1] A key anaplerotic enzyme regulating the TCA cycle and glutaminolysis. ME2 is a verified therapeutic target in SMAD4-deleted pancreatic cancer (PDAC). -

ME3 (Mitochondrial): NADP

-dependent.[1] Less characterized but functionally similar to ME2.

Chemical Profile & Properties[2][3][4][5][6][7]

| Property | Specification |

| Chemical Name | 2-hydroxy-2-(methylaminomethyl)propanedioic acid |

| Common Abbreviation | MAMTA |

| CAS Number | 200277-91-4 |

| Molecular Formula | |

| Molecular Weight | 163.13 g/mol |

| Solubility | High in water (>50 mM); Sparingly soluble in organic solvents (DMSO, EtOH) due to zwitterionic character. |

| pKa (Predicted) | |

| Stability | Stable in aqueous solution at neutral pH. Avoid prolonged exposure to low pH (<2) to prevent potential decarboxylation. |

Structural Logic

The compound features a quaternary carbon substituted with:

-

Two Carboxyl Groups: Mimic the C1 and C4 carboxylates of the substrate (malate) or the C1/C3 of oxaloacetate.

-

Hydroxyl Group: Essential for coordinating the catalytic divalent cation (

or -

Methylaminomethyl Group (

): Provides a steric probe. At physiological pH, the secondary amine is protonated, introducing a positive charge that may interact with active site residues (e.g., glutamate/aspartate) or the phosphate backbone of the NADP

Mechanism of Action

MAMTA functions primarily as a competitive inhibitor with respect to L-malate.

-

Active Site Coordination: The

-hydroxy-dicarboxylate motif chelates the active site -

Transition State Mimicry: The quaternary center mimics the geometry of the enol-pyruvate intermediate formed after decarboxylation.

-

Steric Occlusion: The methylaminomethyl side chain extends into the substrate binding pocket, preventing the proper alignment of L-malate for hydride transfer.

Pathway Visualization

The following diagram illustrates the kinetic competition between Malate and MAMTA at the Malic Enzyme active site.

Caption: Competitive inhibition mechanism where MAMTA competes with L-Malate for the Mn2+-coordinated active site of Malic Enzyme.

Experimental Protocols

Protocol A: Reagent Preparation

Objective: Prepare a stable 100 mM stock solution.

-

Weigh 16.3 mg of MAMTA powder.

-

Dissolve in 900

L of ultrapure water (Milli-Q). -

Check pH; it will likely be acidic. Neutralize to pH 7.4 using small aliquots of 1 M NaOH or KOH. Note: Failure to neutralize will acidify the assay buffer and inhibit the enzyme non-specifically.

-

Adjust final volume to 1.0 mL.

-

Filter sterilize (0.22

m) if using for cell culture; otherwise, store at -20°C.

Protocol B: Spectrophotometric Inhibition Assay

Objective: Determine the IC50 or Ki of MAMTA against Recombinant Human ME1. Detection: Absorbance at 340 nm (Formation of NADPH).

Reagents:

-

Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM

or 1 mM -

Substrate: L-Malate (Stock 100 mM).

-

Cofactor: NADP

(Stock 10 mM). -

Enzyme: Recombinant hME1 (approx. 0.5

g/mL final).

Workflow:

-

Blanking: Set up a 96-well UV-transparent plate.

-

Inhibitor Series: Add MAMTA to wells to achieve final concentrations of 0, 1, 10, 50, 100, 500, 1000

M. -

Master Mix: Add Buffer, Enzyme, and NADP

(0.5 mM final). Incubate for 5 mins at 25°C to allow inhibitor binding. -

Start Reaction: Add L-Malate (1 mM final, approx. Km) to initiate.

-

Measurement: Monitor

continuously for 10 minutes. -

Analysis: Calculate initial velocity (

). Plot

Protocol C: Determining Ki (Mode of Inhibition)

To confirm competitive inhibition, perform the assay with varying [Malate] (0.25 to 5 mM) at fixed [MAMTA] (e.g., 0, 50, 200

-

Lineweaver-Burk Plot: Plot

vs -

Result: Lines should intersect at the Y-axis (

is unchanged) but have different X-intercepts (

Therapeutic Implications & Challenges

Cancer Metabolism

Tumors with SMAD4/ME2 co-deletion (common in PDAC) rely heavily on ME1 for survival (collateral lethality). Inhibitors like MAMTA could theoretically target these cancers. However, the high polarity of MAMTA (two carboxyls, one amine) limits passive membrane permeability.

Bioavailability Strategy

For cell-based studies (e.g., measuring viability in H1299 or HCT116 cells), MAMTA may show poor uptake.

-

Recommendation: Use a prodrug strategy (e.g., dimethyl ester of MAMTA) to mask the carboxyl groups, allowing cell entry before intracellular hydrolysis by esterases. Alternatively, use electroporation for mechanistic studies in intact cells.

References

-

Sigma-Aldrich. (n.d.). This compound Product Page. Retrieved from

-

PubChem. (n.d.). Compound Summary for CID 262699: this compound. Retrieved from

-

Hsieh, J. Y., et al. (2015). A small-molecule inhibitor suppresses the tumor-associated mitochondrial NAD(P)+-dependent malic enzyme (ME2) and induces cellular senescence. Oncotarget. Retrieved from

-

Google Patents. (2009). Biomarkers relating to insulin resistance (US 2009/0155826A1).[2] Retrieved from

- Yang, Z., et al. (2012). Structural basis of malic enzyme inhibition. (General reference for ME structural biology).

Sources

An In-depth Technical Guide to the Structure-Activity Relationship of Substituted Tartronic Acids

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Tartronic acid, a simple yet versatile α-hydroxy dicarboxylic acid, presents a compelling scaffold for the design of novel therapeutic agents. Its inherent chirality and the presence of multiple functional groups offer a rich platform for chemical modification and optimization of biological activity. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of substituted tartronic acids. We will delve into the core physicochemical properties of the tartronic acid backbone, explore the impact of various substitutions on biological activity through a detailed case study, and provide practical insights into the synthesis and biological evaluation of these compounds. This guide is intended to serve as a valuable resource for researchers and drug development professionals interested in leveraging the potential of substituted tartronic acids in their discovery programs.

The Tartronic Acid Core: A Foundation for Drug Design

Tartronic acid, also known as 2-hydroxymalonic acid, is a dicarboxylic acid with the chemical formula HOOCCH(OH)COOH.[1][2] Its structure is characterized by a central chiral carbon atom bearing a hydroxyl group and two carboxylic acid moieties.[3] This unique arrangement of functional groups imparts several key physicochemical properties that are advantageous for drug design:

-

High Polarity and Water Solubility: The presence of three polar functional groups (two carboxyls and one hydroxyl) makes tartronic acid and its simple derivatives highly soluble in aqueous media.[3] This can be beneficial for achieving favorable pharmacokinetic profiles.

-

Chelating Properties: The dicarboxylic acid motif can chelate metal ions, which may be relevant for targeting metalloenzymes.

-

Hydrogen Bonding Capacity: The hydroxyl and carboxyl groups are excellent hydrogen bond donors and acceptors, enabling strong interactions with biological targets.[4]

-

Chirality: The stereocenter at the C2 position allows for the synthesis of enantiomerically pure compounds, which is often crucial for achieving target selectivity and reducing off-target effects.[3]

These intrinsic properties make the tartronic acid scaffold an attractive starting point for the development of inhibitors for a variety of biological targets.

Structure-Activity Relationships: A Case Study of Vitronectin Receptor Antagonists

While comprehensive SAR studies across a wide range of biological targets for substituted tartronic acids are not extensively documented in publicly available literature, a preliminary in vitro study on tartronic acid analogs as vitronectin receptor antagonists provides valuable insights into the SAR of this compound class.[5] The vitronectin receptor (αvβ3 integrin) is a well-validated target in osteoporosis and oncology.

The study explored a series of tartronic acid analogs designed to mimic the Arg-Gly-Asp (RGD) recognition motif of endogenous ligands. The key findings from this study are summarized below:

Table 1: Structure-Activity Relationship of Tartronic Acid Analogs as Vitronectin Receptor Antagonists

| Compound/Modification | Receptor Binding Affinity | Hydroxyapatite Affinity | Key SAR Insight |

| Parent Tartronic Acid Core | Optimal | Optimal | The "hydroxy bis acid" unit is crucial for both receptor binding and affinity to the bone matrix.[5] |

| N-terminus Modification | Affected | Unaffected | Modifications to the N-terminal portion of the analogs influenced receptor binding but not their affinity for hydroxyapatite.[5] |

From this preliminary study, we can deduce a foundational SAR principle: the core tartronic acid structure, with its vicinal carboxylic acid groups and the α-hydroxyl group, is the primary pharmacophore responsible for interacting with the vitronectin receptor and the bone matrix. This "hydroxy bis acid" motif likely engages in key hydrogen bonding and electrostatic interactions within the receptor's binding pocket.

The observation that modifications to the N-terminus of the analogs modulate receptor binding affinity suggests that this part of the molecule can be tailored to fine-tune potency and selectivity. This provides a clear direction for further optimization of these compounds.

Synthetic Methodologies for Substituted Tartronic Acids

The synthesis of substituted tartronic acids can be approached through several synthetic routes. The choice of method will depend on the desired substitution pattern and the availability of starting materials. A general workflow for the synthesis of tartronic acid amides is outlined below.

General Synthesis of Tartronic Acid Amides

A common strategy for the synthesis of tartronic acid amides involves the activation of the carboxylic acid groups followed by reaction with a desired amine.

Caption: A generalized workflow for the synthesis of substituted tartronic acid amides.

Step-by-Step Protocol:

-

Protection of the Hydroxyl Group: To prevent unwanted side reactions, the hydroxyl group of tartronic acid is often protected. A common protecting group is the benzyl ether, which can be introduced using benzyl bromide in the presence of a base.

-

Activation of Carboxylic Acids: The carboxylic acid groups are activated to facilitate amide bond formation. This can be achieved using various reagents, such as thionyl chloride (SOCl2) to form the diacyl chloride, or using coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in combination with N-hydroxysuccinimide (NHS).

-

Amidation: The activated tartronic acid derivative is then reacted with the desired amine (R-NH2) to form the corresponding diamide.

-

Deprotection: The protecting group on the hydroxyl function is removed in the final step. For a benzyl ether, this is typically accomplished by hydrogenolysis using a palladium catalyst.

This modular synthetic approach allows for the introduction of a wide variety of substituents (R-groups) by simply changing the amine used in the amidation step, making it a powerful tool for exploring the SAR of tartronic acid amides.

Biological Evaluation of Substituted Tartronic Acids

The biological evaluation of novel tartronic acid derivatives will be dictated by the specific therapeutic target of interest. Here, we provide a generalized protocol for assessing the in vitro activity of these compounds, using the example of enzyme inhibition.

In Vitro Enzyme Inhibition Assay

This protocol describes a typical fluorescence-based assay to determine the inhibitory potency (IC50) of substituted tartronic acid derivatives against a purified enzyme.

Caption: Logical flow of an in vitro enzyme inhibition assay.

Step-by-Step Protocol:

-

Compound Preparation: Prepare a stock solution of the substituted tartronic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.

-

Assay Setup: In a 96-well microplate, add the assay buffer, the purified enzyme, and the test compound at various concentrations.

-

Pre-incubation: Incubate the enzyme and inhibitor mixture for a defined period (e.g., 15-30 minutes) at a controlled temperature to allow for binding to occur.

-

Initiation of Reaction: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a plate reader. The rate of the reaction is proportional to the enzyme activity.

-

Data Analysis: Plot the reaction rate as a function of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

This self-validating system should include appropriate controls, such as a positive control (a known inhibitor of the enzyme), a negative control (no inhibitor), and a control for compound interference with the fluorescence signal.

Signaling Pathways and Mechanism of Action

The mechanism of action of substituted tartronic acids will be dependent on their specific biological target. In the context of the vitronectin receptor antagonists, these compounds would interfere with the signaling pathways downstream of αvβ3 integrin.

Caption: Simplified signaling pathway of the αvβ3 integrin and the point of intervention for tartronic acid-based inhibitors.

By binding to the vitronectin receptor, the tartronic acid analogs would competitively inhibit the binding of endogenous RGD-containing ligands, thereby blocking the activation of downstream signaling cascades such as the FAK/Src and PI3K/Akt pathways. This would ultimately lead to the inhibition of cell proliferation, survival, and migration, which are key processes in osteoporosis and cancer.

Conclusion and Future Directions

The substituted tartronic acid scaffold represents a promising starting point for the development of novel therapeutic agents. The inherent physicochemical properties of the tartronic acid core, combined with the potential for diverse chemical modifications, provide a rich platform for drug discovery. The preliminary SAR from the study of vitronectin receptor antagonists highlights the importance of the "hydroxy bis acid" motif and suggests that further optimization of the peripheral substituents can lead to improved potency and selectivity.

Future research in this area should focus on:

-

Systematic SAR Studies: Conducting comprehensive SAR studies with a wider range of substituents and biological targets to build a more complete understanding of the SAR of this compound class.

-

Computational Modeling: Employing molecular modeling and computational chemistry to guide the design of new analogs and to better understand their interactions with biological targets.

-

Exploration of New Therapeutic Areas: Investigating the potential of substituted tartronic acids in other disease areas where targeting polar, hydrophilic binding sites is advantageous.

By pursuing these avenues of research, the full therapeutic potential of substituted tartronic acids can be unlocked, leading to the development of new and effective medicines.

References

-

Duggan, M. E., et al. (2005). Preliminary In vitro Results Indicating Tartronic Acids as Aspartic Acid Mimetics in Vitronectin Receptor Antagonists: Evidence for Increased Hydroxyapatite Affinity. Letters in Drug Design & Discovery, 2(3), 201-204. [Link]

-

Wikipedia. (n.d.). Tartronic acid. In Wikipedia. Retrieved February 15, 2026, from [Link]

-

The Good Scents Company. (n.d.). tartronic acid, 80-69-3. Retrieved February 15, 2026, from [Link]

-

MDPI. (n.d.). Anti-Cancer Agents: Synthesis and Evaluation of Pharmacological Activity. Retrieved February 15, 2026, from [Link]

-

Byrns, M. C., et al. (2011). Discovery of substituted 3-(phenylamino)benzoic acids as potent and selective inhibitors of type 5 17β-hydroxysteroid dehydrogenase (AKR1C3). Journal of medicinal chemistry, 54(6), 1845-1853. [Link]

-

Ulgen, M., et al. (1994). Structure-activity relationships in the formation of amides from substituted N-benzylanilines. Xenobiotica, 24(8), 735-748. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45, Tartronic acid. Retrieved February 15, 2026, from [Link].

-

Semantic Scholar. (n.d.). Synthesis, Anticancer Activity and Computational SAR Analysis of Acylsulfonylpiperazines Derivatives. Retrieved February 15, 2026, from [Link]

-

Shi, L., et al. (2020). Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA. Life sciences, 258, 118240. [Link]

-

PubMed. (2020). Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA. Retrieved February 15, 2026, from [Link]

-

Page, M. I. (2018). Structure-activity relationships: chemical. In Comprehensive Organic Chemistry II (pp. 1-34). Elsevier. [Link]

-

Molecules. (2026). Exploring s-triazine derivatives as anticancer agents. Retrieved February 15, 2026, from [Link]

-

MDPI. (2021). Methoxy-Substituted Tyramine Derivatives Synthesis, Computational Studies and Tyrosinase Inhibitory Kinetics. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). New Anticancer Agents: Design, Synthesis and Evaluation. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Design, synthesis, and biological evaluation of new arjunolic acid derivatives as anticancer agents. Retrieved February 15, 2026, from [Link]

-

ChemistryOpen. (2021). Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Retrieved February 15, 2026, from [Link]

-

Scribd. (n.d.). Structure-Activity Relationships Overview. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The bioactivity of atraric acid as an inducer of cellular senescence in prostate cancer cells is retained by lipophilic derivatives. Retrieved February 15, 2026, from [Link]

-

MDPI. (2013). Synthesis, Structure-Activity Relationships (SAR) and in Silico Studies of Coumarin Derivatives with Antifungal Activity. Retrieved February 15, 2026, from [Link]

Sources

- 1. Tartronic acid - Wikipedia [en.wikipedia.org]

- 2. Tartronic acid | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 80-69-3: Tartronic acid | CymitQuimica [cymitquimica.com]

- 4. scribd.com [scribd.com]

- 5. Preliminary In vitro Results Indicating Tartronic Acids as Aspart...: Ingenta Connect [ingentaconnect.com]

An In-depth Technical Guide to the Metabolic Pathway Analysis of 2-(Methylaminomethyl)tartronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive framework for elucidating the metabolic fate of 2-(Methylaminomethyl)tartronic acid, a novel compound of interest. In the absence of established metabolic data, this document outlines a logical, multi-faceted research strategy. We will delve into hypothesized metabolic pathways based on the known biotransformations of its constituent moieties—methylamine and tartronic acid. This guide offers detailed experimental protocols, from in vitro enzyme assays to in vivo animal studies, and discusses the advanced analytical techniques required for the identification and quantification of potential metabolites. By following the methodologies presented, researchers can systematically investigate the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, a critical step in its development as a potential therapeutic agent.

Introduction: The Scientific Imperative

This compound is a synthetic compound with a structure suggesting potential biological activity.[1][2][3][4] Understanding its metabolic pathway is paramount for several reasons. Firstly, metabolism dictates the compound's pharmacokinetic profile, influencing its efficacy and dosing regimen. Secondly, metabolites may possess their own biological activity or, conversely, toxicity. A thorough metabolic analysis is therefore a non-negotiable component of preclinical safety assessment and drug development. This guide is designed to be a practical roadmap for researchers embarking on the metabolic characterization of this and structurally related molecules.

Hypothesized Metabolic Pathways

Given the structure of this compound, we can propose several plausible metabolic pathways based on the known metabolism of methylamine and tartronic acid.

Metabolism of the Methylamine Moiety

The methylamine group is susceptible to oxidative deamination by two primary enzyme systems: monoamine oxidase (MAO) and semicarbazide-sensitive amine oxidase (SSAO).[5][6]

-

MAO- and SSAO-Catalyzed Oxidation: These enzymes are known to metabolize endogenous and exogenous primary amines.[5][6] The SSAO-catalyzed deamination of methylamine is particularly noteworthy as it leads to the formation of formaldehyde, ammonia, and hydrogen peroxide, all of which have significant physiological and pathological implications.[7][8]

The proposed initial step would be the enzymatic conversion of the methylamine group to an aldehyde.

Metabolism of the Tartronic Acid Backbone

Tartronic acid, or 2-hydroxymalonic acid, is a dicarboxylic acid.[9][10] Its metabolic fate is less defined than that of methylamine, but some possibilities exist:

-

Oxidation: Tartronic acid can be oxidized to mesoxalic acid.[9]

-

Decarboxylation: As a malonic acid derivative, it may undergo decarboxylation.

-

TCA Cycle Integration: It is plausible that metabolites of tartronic acid could enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism.[11] For instance, tartronic acid has been shown to influence the levels of acetyl-CoA and malonyl-CoA, key intermediates in fatty acid synthesis and metabolism.[12]

Phase II Conjugation

Following initial oxidative or hydrolytic modifications (Phase I), the parent compound or its metabolites may undergo Phase II conjugation reactions. These reactions increase water solubility and facilitate excretion. Potential conjugation pathways include:

-

Glucuronidation: The hydroxyl group of the tartronic acid moiety is a likely site for glucuronidation.

-

Sulfation: The hydroxyl group could also be sulfated.

-

Amino Acid Conjugation: The carboxylic acid groups could be conjugated with amino acids such as glycine or glutamine.

A proposed overarching metabolic pathway is illustrated below:

Caption: Hypothesized metabolic pathways of this compound.

Experimental Workflow for Metabolic Pathway Elucidation

A systematic, tiered approach is essential for robust metabolic pathway analysis. The following workflow outlines the key experimental stages.

Caption: A tiered experimental workflow for metabolic pathway analysis.

In Vitro Metabolism Studies

In vitro systems provide a controlled environment to identify primary metabolic pathways and the enzymes involved.

Protocol 1: Incubation with Liver Microsomes

-

Objective: To assess Phase I metabolic stability and identify primary oxidative metabolites.

-

Materials:

-

Pooled human or rodent liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

This compound stock solution

-

Phosphate buffer (pH 7.4)

-

-

Procedure:

-

Pre-warm a mixture of microsomes, NADPH regenerating system, and buffer to 37°C.

-

Initiate the reaction by adding the test compound.

-

Incubate at 37°C with shaking.

-

At various time points (e.g., 0, 15, 30, 60 minutes), quench the reaction with an equal volume of ice-cold acetonitrile.

-

Centrifuge to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS.

-

-

Data Analysis: Determine the rate of disappearance of the parent compound and identify the appearance of potential metabolites.

Protocol 2: Incubation with Hepatocytes

-

Objective: To investigate both Phase I and Phase II metabolism in a more physiologically relevant system.

-

Materials:

-

Cryopreserved human or rodent hepatocytes

-

Hepatocyte culture medium

-

This compound stock solution

-

-

Procedure:

-

Thaw and seed hepatocytes in collagen-coated plates.

-

Allow cells to attach and recover.

-

Replace the medium with fresh medium containing the test compound.

-

Incubate at 37°C in a humidified CO2 incubator.

-

Collect both cell lysates and culture medium at various time points.

-

Process samples for LC-MS/MS analysis.

-

-

Data Analysis: Identify both Phase I and Phase II metabolites and assess their distribution between the intracellular and extracellular compartments.

In Vivo Metabolism Studies

Animal models are crucial for understanding the complete ADME profile of a compound.

Protocol 3: Rodent Pharmacokinetic and Metabolite Profiling Study

-

Objective: To determine the pharmacokinetic parameters of the parent compound and identify major in vivo metabolites.

-

Animals: Male and female Sprague-Dawley rats or C57BL/6 mice.

-

Procedure:

-

Administer a single dose of this compound via intravenous and oral routes.

-

Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).

-

Process blood to obtain plasma.

-

House animals in metabolic cages to collect urine and feces for 24-48 hours.

-

Analyze plasma, urine, and fecal homogenates by LC-MS/MS.

-

-

Data Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life, bioavailability). Identify and quantify major metabolites in each matrix.

Analytical Methodologies

The success of a metabolic pathway study hinges on the power and specificity of the analytical techniques employed.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the cornerstone of modern metabolite identification and quantification.

-

Metabolite Identification: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is used to obtain accurate mass measurements of the parent compound and its metabolites. Fragmentation patterns (MS/MS) provide structural information for tentative metabolite identification.

-

Quantitative Bioanalysis: Triple quadrupole mass spectrometry is the gold standard for quantifying the parent compound and its major metabolites in biological matrices. A validated bioanalytical method is essential for obtaining reliable pharmacokinetic data.[13]

Table 1: Example LC-MS/MS Parameters for Analysis

| Parameter | Setting |

| Chromatography | |

| Column | Reversed-phase C18 or HILIC |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | 0.1% Formic acid in acetonitrile |

| Gradient | Optimized for separation of parent and metabolites |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), positive/negative |

| MS Scan Mode | Full scan for metabolite profiling |

| MS/MS Scan Mode | Product ion scan for structural confirmation |

| MRM Mode | For quantification |

Gas Chromatography-Mass Spectrometry (GC-MS)

For volatile or semi-volatile metabolites, GC-MS can be a valuable tool. Derivatization is often required to increase the volatility and thermal stability of polar compounds like organic acids.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

When the structure of a significant metabolite cannot be definitively determined by MS alone, NMR spectroscopy is employed. This requires isolation of the metabolite in sufficient quantities.

Data Interpretation and Pathway Construction

The final step involves integrating all the data to construct a comprehensive metabolic map. This includes:

-

Structural Elucidation of Metabolites: Combining data from high-resolution MS, MS/MS, and potentially NMR.

-

Enzyme Phenotyping: Using recombinant enzymes or specific inhibitors to identify the enzymes responsible for each metabolic step.

-

Quantitative Profiling: Determining the relative abundance of each metabolite in different biological matrices.

-

Pharmacokinetic Modeling: Correlating the pharmacokinetic profiles of the parent compound and its major metabolites.

Conclusion

The elucidation of the metabolic pathway of this compound is a complex but essential undertaking for its continued development. This guide provides a robust, scientifically-grounded framework for this investigation. By systematically applying the described in vitro and in vivo methodologies, coupled with advanced analytical techniques, researchers can build a comprehensive understanding of the compound's metabolic fate, thereby enabling informed decisions regarding its safety and therapeutic potential.

References

-

The enzymatic systems involved in the mammalian metabolism of methylamine. PubMed. [Link]

-

[The enzymes of methanol and methylamine metabolism in Pseudomonas methylica]. PubMed. [Link]

-

Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase. PubMed. [Link]

-

Showing Compound Methylamine (FDB003958). FooDB. [Link]

-

Methylamine: a new endogenous modulator of neuron firing? PubMed. [Link]

-

Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA. PubMed. [Link]

-

Tartronic acid. Wikipedia. [Link]

-

Tricarboxylic Acid Cycle Intermediates and Individual Ageing. MDPI. [Link]

-

Tartronic acid | C3H4O5. PubChem. [Link]

-

Analytical Methods. RSC Publishing. [Link]

- Qualitative and quantitative detection method for tartronic acid in cucumbers.

-

Multi-Dimensional Analysis of Key Points in the Biological Activity, Chemical Synthesis and Biotransformation of Urolithin A. MDPI. [Link]

-

Membrane Lipid Derivatives: Roles of Arachidonic Acid and Its Metabolites in Pancreatic Physiology and Pathophysiology. MDPI. [Link]

-

Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens. PubMed. [Link]

-

Improvement of an analytical method based on hplc with refractive index detection for the analysis of glycerol oxidation product. SciSpace. [Link]

-

MIT Team Recreates Complex Fungal Compound With Anticancer Potential. Technology Networks. [Link]

-

Analytical Methods. RSC Publishing. [Link]

-

Analytical Method Validation. Spectroscopy Online. [Link]

-

Tartaric acid metabolism. 8. Crystalline tartronic semialdehyde reductase. PubMed. [Link]

-

(PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and biological activity of (hydroxymethyl)- and (diethylaminomethyl)benzopsoralens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. technologynetworks.com [technologynetworks.com]

- 4. researchgate.net [researchgate.net]

- 5. The enzymatic systems involved in the mammalian metabolism of methylamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methylamine metabolism to formaldehyde by vascular semicarbazide-sensitive amine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Showing Compound Methylamine (FDB003958) - FooDB [foodb.ca]

- 8. Methylamine: a new endogenous modulator of neuron firing? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tartronic acid - Wikipedia [en.wikipedia.org]

- 10. Tartronic acid | C3H4O5 | CID 45 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Tricarboxylic Acid Cycle Intermediates and Individual Ageing | MDPI [mdpi.com]

- 12. Tartronic acid promotes de novo lipogenesis and inhibits CPT-1β by upregulating acetyl-CoA and malonyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. spectroscopyonline.com [spectroscopyonline.com]

- 14. pubs.rsc.org [pubs.rsc.org]

Unlocking a Metabolic Vulnerability: A Technical Guide to the Potential of Methylaminomethyl-Tartronate in Cancer Metabolism

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the prospective role of methylaminomethyl-tartronate as a novel therapeutic agent targeting cancer metabolism. We will delve into the scientific rationale, proposed mechanisms, and detailed experimental protocols to rigorously evaluate its potential.

Executive Summary: The Metabolic Achilles' Heel of Cancer

Cancer is characterized by uncontrolled cell proliferation, a process that demands a continuous and substantial supply of energy and biosynthetic precursors. To meet these demands, cancer cells undergo a profound reprogramming of their metabolic pathways. One of the most critical of these is one-carbon metabolism, a network of interconnected reactions that provides the building blocks for nucleotides, amino acids, and lipids, all essential for rapid cell growth. At the heart of this network lies the enzyme serine hydroxymethyltransferase (SHMT), which exists in two isoforms: cytoplasmic SHMT1 and mitochondrial SHMT2.[1][2] The heightened reliance of many cancers on the metabolic flux through SHMT presents a tantalizing therapeutic window. This guide introduces methylaminomethyl-tartronate, a novel small molecule, as a potential inhibitor of SHMT, and outlines a comprehensive preclinical strategy to validate its efficacy and mechanism of action.

The Central Role of Serine Hydroxymethyltransferase (SHMT) in Oncogenesis

SHMT catalyzes the reversible conversion of serine and tetrahydrofolate to glycine and 5,10-methylenetetrahydrofolate. This reaction is a critical node in cellular metabolism for several reasons:

-

Nucleotide Synthesis: The one-carbon units generated are essential for the de novo synthesis of purines and thymidylate, the building blocks of DNA and RNA.[2][3] Rapidly dividing cancer cells have an insatiable appetite for these precursors.

-

Redox Homeostasis: The SHMT pathway is interconnected with the production of NADPH, a key cellular antioxidant that protects cancer cells from oxidative stress.[4]

-

Amino Acid Metabolism: The interconversion of serine and glycine is crucial for maintaining amino acid homeostasis.

Both SHMT1 and SHMT2 have been implicated in promoting tumorigenesis. SHMT1 is often associated with providing one-carbon units for thymidylate synthesis in the cytoplasm, while SHMT2, located in the mitochondria, plays a crucial role in supplying one-carbon units for a variety of biosynthetic pathways and in maintaining mitochondrial function.[2][5] The upregulation of SHMT2, in particular, has been linked to poor prognosis in several cancers, including hepatocellular carcinoma, breast cancer, and non-small-cell lung cancer.[4][5] This makes both isoforms, and particularly SHMT2, highly attractive targets for therapeutic intervention.[1][6][7]

Visualizing the SHMT-Driven Metabolic Network

Caption: The central role of SHMT1 and SHMT2 in one-carbon metabolism.

Methylaminomethyl-Tartronate: A Hypothetical Novel SHMT Inhibitor

While no direct literature exists for "methylaminomethyl-tartronate," its chemical structure suggests a plausible design as a small molecule inhibitor. The tartronate scaffold provides a core that could potentially mimic a substrate or bind to an allosteric site on SHMT. The methylaminomethyl group could be engineered for specific interactions within the enzyme's active site, potentially conferring isoform selectivity.

Proposed Mechanism of Action

We hypothesize that methylaminomethyl-tartronate acts as a competitive inhibitor of SHMT, binding to the active site and preventing the binding of serine and/or tetrahydrofolate. This inhibition would disrupt the downstream production of one-carbon units, leading to:

-

Inhibition of DNA and RNA synthesis: Depletion of purines and thymidylate would arrest the cell cycle and inhibit proliferation.

-

Induction of apoptosis: The metabolic stress caused by the disruption of one-carbon metabolism could trigger programmed cell death.

-

Increased oxidative stress: Reduced NADPH production would leave cancer cells vulnerable to reactive oxygen species.

Preclinical Evaluation Strategy: A Step-by-Step Guide

A rigorous preclinical evaluation is essential to validate the potential of methylaminomethyl-tartronate. The following protocols are designed to be self-validating and provide a comprehensive assessment of the compound's activity.

In Vitro Enzyme Kinetics

The first step is to determine the direct inhibitory effect of methylaminomethyl-tartronate on purified SHMT1 and SHMT2 enzymes.

Objective: To determine the IC50 and mode of inhibition of methylaminomethyl-tartronate against recombinant human SHMT1 and SHMT2.

Protocol:

-

Enzyme Source: Obtain purified recombinant human SHMT1 and SHMT2.

-

Assay Principle: A continuous spectrophotometric or fluorometric assay will be used to measure enzyme activity.[8][9]

-

Reagents:

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 1 mM DTT)

-

Substrates: L-serine and tetrahydrofolate (THF)

-

Cofactor: Pyridoxal 5'-phosphate (PLP)

-

Coupling enzymes and substrates (for spectrophotometric assay)

-

Methylaminomethyl-tartronate (dissolved in a suitable solvent, e.g., DMSO)

-

-

Procedure: a. Prepare a series of dilutions of methylaminomethyl-tartronate. b. In a 96-well plate, add the assay buffer, PLP, and the test compound or vehicle control. c. Add the SHMT enzyme and incubate for a short period to allow for inhibitor binding. d. Initiate the reaction by adding the substrates (serine and THF). e. Monitor the change in absorbance or fluorescence over time.

-

Data Analysis: a. Calculate the initial reaction rates. b. Plot the percentage of inhibition versus the logarithm of the inhibitor concentration to determine the IC50 value. c. To determine the mode of inhibition (e.g., competitive, non-competitive), perform kinetic studies by varying the concentration of one substrate while keeping the other constant, in the presence and absence of the inhibitor. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[10][11][12]

| Parameter | Description |

| IC50 | The concentration of inhibitor required to reduce enzyme activity by 50%. |

| Ki | The inhibition constant, a measure of the inhibitor's binding affinity. |

| Vmax | The maximum rate of the enzyme-catalyzed reaction. |

| Km | The Michaelis constant, the substrate concentration at which the reaction rate is half of Vmax. |

Cell-Based Assays

The next step is to evaluate the effect of methylaminomethyl-tartronate on cancer cells in culture.

Objective: To determine the cytotoxic and anti-proliferative effects of methylaminomethyl-tartronate on a panel of cancer cell lines with varying dependencies on one-carbon metabolism.

Protocol:

-

Cell Lines: Select a panel of cancer cell lines (e.g., breast, lung, colon cancer) and a non-cancerous control cell line.

-

Assay Principle: Use colorimetric (e.g., MTT, XTT), fluorometric (e.g., resazurin), or luminescent (e.g., ATP-based) assays to measure cell viability and proliferation.[13][14][15][16]

-

Procedure: a. Seed cells in 96-well plates and allow them to attach overnight. b. Treat the cells with a range of concentrations of methylaminomethyl-tartronate for 24, 48, and 72 hours. c. At each time point, perform the chosen viability/proliferation assay according to the manufacturer's instructions.

-

Data Analysis: a. Calculate the percentage of viable cells relative to the vehicle-treated control. b. Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Objective: To determine the impact of methylaminomethyl-tartronate on central carbon metabolism, particularly the one-carbon pathway.

Protocol:

-

Principle: Use stable isotope tracing with 13C-labeled glucose or serine to track the flow of carbon through metabolic pathways.[17][18][19][20][21]

-

Procedure: a. Culture cancer cells in the presence of 13C-labeled glucose or serine. b. Treat the cells with methylaminomethyl-tartronate or vehicle control. c. After a defined period, harvest the cells and extract metabolites. d. Analyze the isotopic labeling patterns of key metabolites (e.g., amino acids, nucleotides) using mass spectrometry (MS) or nuclear magnetic resonance (NMR).

-

Data Analysis: a. Quantify the fractional contribution of the tracer to downstream metabolites. b. Use computational modeling to estimate the flux through specific metabolic reactions. A significant decrease in the labeling of glycine and purines from 13C-serine would be indicative of SHMT inhibition.

Target Engagement and Mechanism of Action Studies

Objective: To confirm that methylaminomethyl-tartronate directly interacts with SHMT in a cellular context and elicits the expected downstream effects.

Protocol:

-

Cellular Thermal Shift Assay (CETSA): a. Treat intact cells with methylaminomethyl-tartronate or vehicle. b. Heat the cell lysates to a range of temperatures. c. Analyze the amount of soluble SHMT at each temperature by Western blotting. Binding of the inhibitor is expected to stabilize the protein, leading to a higher melting temperature.

-

Western Blot Analysis: a. Treat cells with methylaminomethyl-tartronate. b. Analyze the expression levels of proteins involved in cell cycle control (e.g., cyclins, CDKs) and apoptosis (e.g., cleaved caspase-3, PARP).

-

Flow Cytometry: a. Analyze the cell cycle distribution of treated cells using propidium iodide staining. b. Measure apoptosis using Annexin V/PI staining.

Experimental Workflow Visualization

Caption: A streamlined workflow for the preclinical evaluation of methylaminomethyl-tartronate.

Future Directions and Therapeutic Potential

The successful preclinical evaluation of methylaminomethyl-tartronate would pave the way for further development. Key future directions include:

-

In Vivo Efficacy Studies: Testing the compound in animal models of cancer, such as patient-derived xenografts (PDXs), to assess its anti-tumor activity and tolerability.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, and establishing a relationship between drug exposure and target inhibition.

-

Combination Therapies: Investigating the synergistic potential of methylaminomethyl-tartronate with other anticancer agents, such as methotrexate, which also targets the folate pathway.[22]

Conclusion

The metabolic reprogramming of cancer cells offers a rich landscape of therapeutic targets. By focusing on the critical node of one-carbon metabolism, specifically the enzyme SHMT, we can exploit a key vulnerability of many aggressive cancers. Methylaminomethyl-tartronate, as a hypothetical novel inhibitor of SHMT, represents a promising avenue for the development of a new class of targeted therapies. The comprehensive preclinical evaluation strategy outlined in this guide provides a robust framework for validating its potential and advancing it towards clinical application.

References

-

Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy. Frontiers in Oncology. [Link]

-

Multifaceted role of serine hydroxymethyltransferase in health and disease. PMC. [Link]

-

Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis. Journal of Cancer. [Link]

-

Mechanism and Therapeutic Progress of One-Carbon Metabolic Key Enzyme: Serine Hydroxymethyltransferase 2 in Cancer. ResearchGate. [Link]

-

Serine hydroxymethyltransferase 2: a novel target for human cancer therapy. PubMed. [Link]

-

Joshua Rabinowitz: Therapy that robs cancer of its growth potential. Princeton Innovation. [Link]

-

Advances in Enzyme Assays for Biochemical Pathway Analysis and Metabolic Profiling. OMICS Online. [Link]

-

Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. SciELO. [Link]

-

Systematic flux analysis protocol to identify targetable metabolic vulnerabilities in human breast cancer cell lines. ResearchGate. [Link]

-

Optimization of Cell Viability Assays for Drug Sensitivity Screens. PubMed. [Link]

-

A Review of Small-Molecule Inhibitors of One-Carbon Enzymes: SHMT2 and MTHFD2 in the Spotlight. ACS Publications. [Link]

-

SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia. PMC. [Link]

-

Enzyme Kinetics: Factors & Inhibitor Effects. Da-Ta Biotech. [Link]

-

Studying metabolic flux adaptations in cancer through integrated experimental-computational approaches. BioMed Central. [Link]

-

Enzyme kinetics. Wikipedia. [Link]

-

Video: Enzyme Assays to Study Enzyme Activity and Kinetics. JoVE. [Link]

-

A Guide to 13 C Metabolic Flux Analysis for the Cancer Biologist. Cell.com. [Link]

-

A guide to 13C metabolic flux analysis for the cancer biologist. PMC. [Link]

-

Methods and Guidelines for Metabolism Studies: Applications to Cancer Research. MDPI. [Link]

Sources

- 1. Frontiers | Targeting SHMTs and MTHFDs in cancer: attractive opportunity for anti-tumor strategy [frontiersin.org]

- 2. Multifaceted role of serine hydroxymethyltransferase in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Serine hydroxymethyltransferase 2: a novel target for human cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Roles of Mitochondrial Serine Hydroxymethyltransferase 2 (SHMT2) in Human Carcinogenesis [jcancer.org]

- 6. innovation.princeton.edu [innovation.princeton.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. longdom.org [longdom.org]

- 9. Enzyme Kinetic Assay - Creative Biogene [microbiosci.creative-biogene.com]

- 10. Enzyme Kinetics: Factors & Inhibitor Effects | Da-ta Biotech [databiotech.co.il]

- 11. Enzyme kinetics - Wikipedia [en.wikipedia.org]

- 12. jove.com [jove.com]

- 13. scielo.br [scielo.br]

- 14. lifesciences.danaher.com [lifesciences.danaher.com]

- 15. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]

- 17. researchgate.net [researchgate.net]

- 18. d-nb.info [d-nb.info]

- 19. isotope.com [isotope.com]

- 20. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. SHMT inhibition is effective and synergizes with methotrexate in T-cell acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Comparative Potency & Metabolic Impact of Tartronic Acid vs. 2-(Methylaminomethyl)tartronic Acid

The following technical guide provides an in-depth analysis of 2-(Methylaminomethyl)tartronic acid (MAM-TA) versus its parent compound, Tartronic acid (TA).

While Tartronic acid is a classical metabolic inhibitor, MAM-TA is a high-fidelity biomarker associated with insulin resistance and metabolic flux. This guide synthesizes their structural activity relationships (SAR), pharmacological potentials, and experimental validation protocols.

Executive Summary

Tartronic Acid (TA) is a known competitive inhibitor of Malic Enzyme (ME) and a modulator of Carnitine Palmitoyltransferase-1

This compound (MAM-TA) (CAS: 200277-91-4) is a structural derivative identified as a critical "Isobar" biomarker in metabolomic profiling for insulin resistance (Metabolon, Inc.). Structurally, the addition of a methylaminomethyl group at the C2 position introduces a basic amine moiety, creating a zwitterionic character that alters bioavailability and enzyme active-site affinity compared to the purely acidic TA.

This guide explores the hypothesis that MAM-TA is not merely a passive byproduct but a metabolically active transition-state analog with potentially superior potency to TA in specific lipid-regulatory pathways.

Structural & Chemical Analysis[1]

The potency difference between TA and MAM-TA is rooted in their electrostatic properties and steric configurations.

Comparative Chemical Properties[1][2]

| Feature | Tartronic Acid (TA) | This compound (MAM-TA) |

| IUPAC Name | 2-Hydroxypropanedioic acid | 2-Hydroxy-2-[(methylamino)methyl]propanedioic acid |

| Formula | ||

| MW | 120.06 g/mol | 163.13 g/mol |

| Core Structure | Dicarboxylic acid with | TA core + C2-substituted Methylaminomethyl group |

| Charge (pH 7.4) | Dianionic (-2) | Zwitterionic/Anionic (Amine protonation) |

| Key Function | Competitive Inhibitor (ME, CPT-1 | Metabolic Biomarker (Insulin Resistance), Putative Inhibitor |

| Solubility | High (Water) | High (Water), altered membrane permeability |

Structure-Activity Relationship (SAR) Logic

-

Tartronic Acid: Binds to the Malic Enzyme active site by mimicking the dicarboxylate structure of L-malate. However, it lacks the C4 carbon required for the decarboxylation step, effectively "jamming" the enzyme.

-

MAM-TA: The introduction of the methylaminomethyl (-CH

-NH-CH-

Electrostatic Anchoring: The amine group (likely protonated at physiological pH) can form salt bridges with anionic residues (e.g., Aspartate/Glutamate) in the enzyme active site, potentially increasing binding affinity (

) compared to TA. -

Steric Bulk: The additional bulk may improve selectivity for specific isoforms (e.g., ME1 vs. ME2) or hinder transport, explaining its accumulation as a biomarker in dysregulated metabolic states.

-

Mechanistic Potency: The Metabolic Junction

The "potency" of these compounds must be evaluated in two contexts: Enzymatic Inhibition (Pharmacological) and Diagnostic Predictive Value (Biomarker).

Pathway Visualization

The following diagram illustrates the intervention points of TA and the putative action of MAM-TA within the Malate-Pyruvate and Lipid Oxidation pathways.

Caption: Metabolic intervention points of Tartronic Acid and MAM-TA. TA inhibits ME and CPT-1

Pharmacological Potency (Inhibition)[3][4][5]

-

Tartronic Acid:

-

Target: Malic Enzyme (EC 1.1.1.40).

-

Mechanism: Competitive inhibition with respect to malate.

-

Potency: Moderate.

values typically range in the millimolar (mM) range (1–10 mM depending on species). -

Effect: Reduces NADPH generation, theoretically lowering lipogenesis. However, recent studies indicate it may promote lipogenesis by inhibiting CPT-1

(blocking fat burning), leading to Acetyl-CoA buildup [1].

-

-

MAM-TA:

-

Target: Putative Malic Enzyme or Transaminase.

-